Capreomycin IIB
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Overview
Description
Capreomycin IIB is a cyclic polypeptide antibiotic that belongs to the capreomycin family, which also includes capreomycin IA, IB, and IIA. These compounds are produced by the bacterium Streptomyces capreolus. This compound is primarily used as a second-line treatment for multidrug-resistant tuberculosis (MDR-TB) due to its effectiveness against Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Capreomycin IIB is synthesized through a nonribosomal peptide synthetase (NRPS) pathway in Streptomyces capreolus. The biosynthesis involves the assembly of nonproteinogenic amino acids into a cyclic peptide structure .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces capreolus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions: Capreomycin IIB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of analogs
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products: The major products formed from these reactions include various derivatives and analogs of this compound, which may have altered biological activities .
Scientific Research Applications
Capreomycin IIB has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its interactions with ribosomal RNA and its role in inhibiting protein synthesis.
Medicine: Primarily used in the treatment of multidrug-resistant tuberculosis. It is also studied for its potential use against other bacterial infections.
Industry: Employed in the development of new antibiotics and as a reference standard in analytical chemistry
Mechanism of Action
Capreomycin IIB exerts its effects by binding to the 70S ribosomal unit of Mycobacterium tuberculosis, thereby inhibiting protein synthesis. This binding interferes with the function of the ribosome, leading to the production of abnormal proteins that are essential for bacterial survival. The inhibition of protein synthesis ultimately results in the death of the bacterial cells .
Comparison with Similar Compounds
Capreomycin IA, IB, and IIA: These compounds share similar structures and mechanisms of action with capreomycin IIB but differ in their amino acid sequences and proportions.
Viomycin: Another cyclic peptide antibiotic with a similar mode of action but different structural components
Uniqueness: this compound is unique due to its specific amino acid composition and its effectiveness against both dormant and active forms of Mycobacterium tuberculosis. Its distinct structure allows it to be used as a last-resort treatment for MDR-TB when other antibiotics fail .
Properties
CAS No. |
754135-24-5 |
---|---|
Molecular Formula |
C19H32N12O6 |
Molecular Weight |
524.5 g/mol |
IUPAC Name |
[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea |
InChI |
InChI=1S/C19H32N12O6/c1-7-13(32)28-10(4-20)15(34)29-11(6-26-19(23)37)16(35)31-12(9-2-3-24-18(22)30-9)17(36)25-5-8(21)14(33)27-7/h6-10,12H,2-5,20-21H2,1H3,(H,25,36)(H,27,33)(H,28,32)(H,29,34)(H,31,35)(H3,22,24,30)(H3,23,26,37)/b11-6-/t7-,8-,9+,10-,12-/m0/s1 |
InChI Key |
MHBQQDNEPQYCOS-CBQPQWBASA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CN |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CN |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Cyclo[(2S)-2-amino-β-alanyl-L-alanyl-3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl]; 1-De[(S)-3,6-diaminohexanoic acid]-6-L-alaninecapreomycin IA; 1,4,7,10,13-Pentaazacycloh |
Origin of Product |
United States |
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